7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine
Description
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXACNBYZONFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization from Pyrimidine Precursors
The core pyrrolo[2,3-d]pyrimidine ring system can be synthesized via cyclization of appropriately substituted pyrimidine derivatives, typically involving amino, formyl, or halogen functionalities. This approach is favored for its high yields and versatility.
- Starting Materials: 6-Aminouracil derivatives or 2,4-dichloro-pyrimidines.
- Reaction Conditions: Heating in solvents such as water, ethanol, or acetonitrile at elevated temperatures (~80-150°C).
- Key Reactions: Condensation with suitable amines or aldehydes, followed by cyclization facilitated by dehydrating agents or acids.
Functionalization of the Pyrrolo[2,3-d]pyrimidine Core
Once the core ring is constructed, the methanamine side chain is introduced via nucleophilic substitution or reductive amination.
- Method 1: Nucleophilic substitution at halogenated positions (e.g., 4-chloro derivatives) with ammonia or primary amines under reflux.
- Method 2: Reductive amination of aldehyde or ketone intermediates using ammonia or primary amines with reducing agents like sodium cyanoborohydride.
Specific Preparation Methods from Patent and Literature Data
| Method | Key Reagents & Conditions | Yield & Purity | Notes |
|---|---|---|---|
| Method 1: Cyclization of 2-methyl-3,3-dichloroacrylonitrile with formamidine salts | Dissolution in solvents (e.g., methanol), dropwise addition at 0-50°C, reaction at 50-110°C | Up to 90% yield, >99% purity | Involves condensation cyclization, elimination of HCl, and subsequent purification steps |
| Method 2: From 4-chloropyrimidines via halogen substitution | Reflux with ammonia or primary amines, followed by purification | Moderate to high yields (~70-80%) | Suitable for introducing methanamine groups directly at halogenated positions |
| Method 3: Multi-step synthesis involving intermediate formation of 4,4-dihalogenated pyrimidines | Sequential halogenation, then nucleophilic substitution | Variable yields, often requiring purification | More complex but allows precise functionalization |
Detailed Research Findings
Patented Synthesis of 4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine
- A notable patent discloses a four-step synthesis involving condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, cyclization with formamidine salts, and subsequent chlorination to yield the key intermediate, which can then be converted into methanamine derivatives via nucleophilic substitution.
Use of Formamidine Salts
Green Chemistry Approaches
- Recent developments emphasize solvent recycling and milder conditions, reducing waste and increasing process sustainability. For example, reactions conducted in ethanol or acetonitrile with optimized temperature profiles have demonstrated high yields and purity.
Data Tables Summarizing Preparation Methods
| Preparation Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization of dichloroacrylonitrile with formamidine salts | 2-methyl-3,3-dichloroacrylonitrile | 0-50°C, 2-8 hours | 90 | >99 | Efficient, high yield, scalable |
| Halogen substitution of 4-chloropyrimidine | 4-chloropyrimidine | Reflux with ammonia | 70-80 | ~98 | Direct functionalization |
| Multi-step halogenation and substitution | Pyrimidine derivatives | Sequential reactions at 70-150°C | Variable | >95 | Precise control needed |
Critical Analysis & Recommendations
- Optimal Conditions: Reactions conducted at low to moderate temperatures (0-50°C) for cyclization, followed by controlled heating (50-110°C) for substitution, maximize yield and purity.
- Choice of Solvent: Methanol, ethanol, and acetonitrile are preferred for their solubility and ease of purification.
- Purification Techniques: Recrystallization, chromatography, and filtration are effective for obtaining high-purity products.
Summary of Key Points
- The synthesis predominantly involves constructing the pyrrolo[2,3-d]pyrimidine core via cyclization of halogenated precursors with formamidine salts.
- Functionalization to introduce the methanamine group is achieved through nucleophilic substitution at halogenated positions.
- High yields (>90%) and purities (>99%) are attainable with optimized reaction conditions.
- Recent advances focus on greener, more sustainable processes with less solvent waste and simplified purification.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at position 2 and chlorine substituents (when present) enable nucleophilic substitution reactions.
Key Examples:
-
Ammonolysis : Treatment of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with aqueous ammonia yields 4-amino-substituted products, crucial for kinase inhibitor synthesis .
-
Piperidine Coupling : Reaction with (3R,4R)-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine under basic conditions (K₂CO₃, DMF) forms C–N bonds for therapeutic intermediates .
Table 1: Nucleophilic Substitution Conditions
Electrophilic Aromatic Substitution
The pyrrolo[2,3-d]pyrimidine core undergoes electrophilic substitution at electron-rich positions.
Bromination:
-
NBS-Mediated Bromination : 7H-Pyrrolo[2,3-d]pyrimidine derivatives react with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at position 6, enabling further functionalization .
Table 2: Bromination Parameters
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 6-Methyl derivative | NBS | CCl₄ | 0°C → RT | 82% |
Phosphorylation and Protecting Group Chemistry
Phosphoryl chloride (POCl₃) is used to convert hydroxyl groups to chlorides, enhancing reactivity for subsequent substitutions.
POCl₃ Reactions:
-
Dichlorination : 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol reacts with POCl₃ (3.0 eq) and diisopropylethylamine (2.0 eq) in toluene, heated to 105°C for 16 hr, yielding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in >90% purity .
Deprotection and Functional Group Interconversion
Protecting groups like benzyl or tosyl are removed sequentially to expose reactive sites.
Case Study:
-
Benzyl Group Removal : Hydrogenolysis (H₂, Pd/C) cleaves the benzyl group from intermediates, enabling further modifications .
Biological Phosphorylation Interactions
While not a synthetic reaction, the compound modulates cellular phosphorylation by binding kinase active sites. Structural studies show:
Scientific Research Applications
Therapeutic Applications
1.1 Cancer Therapy
The most prominent application of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is in cancer therapy. As a kinase inhibitor, it interferes with cellular signaling pathways that are often dysregulated in cancerous cells. This compound has shown potential in targeting various kinases involved in tumor growth and proliferation.
- Case Study: c-Met/Axl Inhibition
A recent study identified a derivative of this compound as a selective dual inhibitor of c-Met and Axl kinases. The optimized compound exhibited IC50 values of 1 nM and 10 nM against c-Met and Axl, respectively, demonstrating over 100-fold selectivity compared to other kinases. In xenograft models, it achieved tumor growth inhibition rates of up to 98.2% at a dosage of 1 mg/kg .
1.2 Other Disease Treatments
Beyond oncology, derivatives of this compound have been explored for their anti-inflammatory and antiviral properties. Some derivatives have shown promise in treating conditions like rheumatoid arthritis and viral infections by modulating kinase activity involved in inflammatory responses .
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases:
| Kinase Target | Biological Function | Inhibition Type |
|---|---|---|
| c-Met | Cell proliferation | Type II inhibition |
| Axl | Tumor progression | Selective inhibition |
| BCR-ABL | Leukemia | Kinase inhibition |
These interactions lead to significant effects on cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity:
- Common Synthesis Methods:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
- Cross-coupling reactions
These methods enable the creation of derivatives with tailored properties for specific therapeutic targets.
Research Tools
In addition to its therapeutic applications, this compound serves as a valuable research tool in studies investigating cellular mechanisms and drug interactions. Its ability to modulate kinase activity makes it instrumental in elucidating the roles of these enzymes in various biological processes.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine involves its interaction with specific molecular targets, such as kinases. It acts as a competitive inhibitor, binding to the active site of the kinase and preventing substrate phosphorylation . This inhibition disrupts signaling pathways involved in cell growth, proliferation, and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine , focusing on substituents, biological activities, and physicochemical properties.
Key Findings from Comparative Analysis:
Positional Isomerism :
- The 2-ylmethanamine (target compound) and 5-ylmethanamine isomers share identical molecular formulas but exhibit distinct biological profiles. For instance, the 2-yl derivative shows higher specificity for kinase targets like JAK1 , while the 5-yl isomer may bind alternate kinase domains due to spatial differences .
Amino-Linked Esters: Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate exhibits kinase inhibition via hydrogen bonding with catalytic lysine residues, a mechanism less pronounced in the methanamine derivatives .
Core Heterocycle Variations: Thieno[2,3-d]pyrimidin-2-ylmethanamine: Replacing the pyrrole ring with thiophene (thieno analog) increases sulfur-mediated hydrophobic interactions, broadening its utility in combinatorial libraries .
Physicochemical Properties :
- Lipophilicity : The 6,7-dimethyl-2,4-di-1-pyrrolidinyl derivative (CAS 157013-32-6) has a logP >3, enhancing membrane permeability compared to the polar methanamine derivatives .
- NMR Shifts : Iodo-substituted analogs (e.g., 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine) show distinct ¹H NMR signals (δ ~11.98 ppm for NH protons), reflecting electronic effects of halogens on aromaticity .
Biological Activity
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a scaffold for developing bioactive molecules. This compound is particularly noted for its role in the design of kinase inhibitors, which are crucial in cancer therapy and other diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.
The primary target of this compound is p21-activated kinase 4 (PAK4) . It acts as a competitive inhibitor of PAK4, which is involved in various cellular processes such as cell growth and apoptosis prevention. By inhibiting PAK4, this compound can alter signaling pathways that regulate cell proliferation and senescence.
| Target Enzyme | Type of Inhibition | Resulting Effects |
|---|---|---|
| PAK4 | Competitive | Inhibition of cell growth, prevention of apoptosis, regulation of senescence |
This compound demonstrates significant biochemical interactions. It has been shown to inhibit the phosphorylation of SLP76 in human T cell leukemia Jurkat cells, enhancing interleukin-2 (IL-2) secretion.
Cellular Effects
The compound's effects on various cell types include:
- Inhibition of cell proliferation: Reduces growth rates in cancerous cells.
- Induction of apoptosis: Promotes programmed cell death in abnormal cells.
Research Findings
Recent studies have highlighted the compound's antiviral properties against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The 4,7-disubstituted derivatives of this compound have shown promising results in inhibiting these viruses.
Case Study: Antiviral Activity
A study demonstrated that specific analogs of this compound exhibited over 90% protection against DENV in vitro. The structure-activity relationship (SAR) studies indicated that modifications at positions 4 and 7 significantly enhanced antiviral potency.
Table 2: Antiviral Activity Against Flaviviruses
| Compound | Virus Type | % Protection |
|---|---|---|
| Compound 1 | ZIKV | >90% |
| Compound 8 | DENV | >90% |
| Compound 11 | ZIKV | >90% |
Pharmacokinetics and Dosage Effects
The pharmacokinetics of this compound indicate that it is stable under standard laboratory conditions with minimal degradation. Dosage studies in animal models reveal that lower doses effectively inhibit target enzymes with limited adverse effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine derivatives, and what intermediates are critical in these processes?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of substituted pyrimidine precursors and functionalization of the pyrrolo-pyrimidine core. Key intermediates include 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine and Boc-protected intermediates for regioselective modifications. For example, cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine yields 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is further chlorinated to generate the core structure . Patents describe optimized routes using cocrystallization with 3,5-dimethylpyrazole to improve purity .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : Characterization relies on , , and IR spectroscopy to confirm substitution patterns and hydrogen bonding. High-resolution mass spectrometry (HRMS) and HPLC (≥99% purity) are critical for validating molecular weight and enantiomeric purity. For example, in DMSO- resolves NH protons at δ 11.98–12.07 ppm, while IR bands at 3131–2962 cm indicate NH and CH stretching .
Q. How does this compound function as a kinase inhibitor, and which enzymes are primarily targeted?
- Methodological Answer : The compound inhibits tyrosine kinases (e.g., EGFR, VEGFR2, CDK2) by binding to their ATP-binding pockets, disrupting catalytic activity. Biochemical assays using recombinant kinases (IC values) and cell-based proliferation models (e.g., HUVEC for antiangiogenic activity) are employed. Derivatives like N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide show selectivity for JAK kinases, validated via competitive binding assays .
Advanced Research Questions
Q. What strategies resolve contradictions in kinase inhibition data across structurally similar derivatives?
- Methodological Answer : Comparative SAR studies using X-ray crystallography of kinase-ligand complexes identify critical substituent interactions. For example, ethyl vs. methyl groups at the 5-position alter steric hindrance in CDK2 binding. Contradictions in IC values for Her2 inhibition (e.g., 4-chloro-5-ethyl vs. 4-chloro-7-methyl derivatives) are resolved through molecular dynamics simulations and free-energy perturbation calculations .
Q. How can cocrystallization techniques enhance the purification and stability of this compound derivatives?
- Methodological Answer : Cocrystallization with 3,5-dimethylpyrazole improves solubility and reduces hygroscopicity. The process involves mixing the derivative with a coformer in a 1:1 molar ratio in ethanol, followed by slow evaporation. This method increases crystallinity and enables single-crystal X-ray diffraction for structural validation .
Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound-based inhibitors?
- Methodological Answer : Orthotopic xenograft models (e.g., breast cancer MDA-MB-231) and transgenic models (e.g., K-Ras-driven lung cancer) assess tumor growth inhibition. Pharmacokinetic studies in rodents measure bioavailability (e.g., AUC) and metabolite profiling via LC-MS/MS. Derivatives like 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile show dose-dependent tumor regression in vivo .
Q. How do structural modifications at the 2- and 4-positions affect selectivity for JAK isoforms?
- Methodological Answer : Introducing methylsulfonamide groups at the 4-position (e.g., in tofacitinib intermediates) enhances JAK1/3 selectivity over JAK2. Computational docking using homology models of JAK isoforms (e.g., PDB 4LIA) identifies key hydrogen bonds with Glu966 and Leu953. Fluorescence polarization assays quantify binding affinities (K) for isoform-specific peptide substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
